O-Desmethyl Carvedilol-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Carvedilol-d5 is a deuterated analog of O-Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a nonselective beta-adrenergic blocker with alpha1-blocking activity, commonly used to treat high blood pressure, congestive heart failure, and left ventricular dysfunction. The deuterated form, this compound, is often used in scientific research for pharmacokinetic studies due to its stability and traceability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Carvedilol-d5 involves the deuteration of O-Desmethyl Carvedilol. The process typically starts with the preparation of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base like sodium hydroxide in DMSO solvent at a cool temperature of 10-15°C . The resulting intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol. The deuteration process involves replacing hydrogen atoms with deuterium, often using deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions

O-Desmethyl Carvedilol-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy metabolites.

Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include hydroxy metabolites and the parent compound, Carvedilol .

科学研究应用

O-Desmethyl Carvedilol-d5 is widely used in scientific research, particularly in pharmacokinetic studies. Its deuterated nature allows for precise tracking and analysis in biological systems. It is used to study the metabolism and excretion of Carvedilol in the human body, providing insights into drug interactions and efficacy . Additionally, it is used in the development of new beta-blockers and in studies related to cardiovascular diseases .

作用机制

O-Desmethyl Carvedilol-d5, like its parent compound Carvedilol, exerts its effects by blocking beta-adrenergic receptors, which inhibits exercise-induced tachycardia. It also blocks alpha1-adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance . This dual action results in decreased blood pressure and improved heart function .

相似化合物的比较

Similar Compounds

Carvedilol: The parent compound, used for similar therapeutic purposes.

O-Desmethyl Carvedilol: The non-deuterated form, used in similar research applications.

Other beta-blockers: Such as Metoprolol and Bisoprolol, which have different selectivity and pharmacokinetic profiles.

Uniqueness

O-Desmethyl Carvedilol-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that non-deuterated compounds cannot provide.

生物活性

O-Desmethyl Carvedilol-d5 is a deuterated metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and assessing its pharmacokinetic properties.

Overview of Carvedilol Metabolism

Carvedilol is metabolized primarily through glucuronidation and oxidation, with key enzymes involved being CYP2D6 and CYP2C9. The major metabolites include 4-hydroxyphenyl carvedilol and O-desmethyl carvedilol (DMC), the latter being the focus of this analysis. O-Desmethyl Carvedilol exhibits approximately 2.5 times lower β-adrenoceptor activity compared to its parent compound, Carvedilol .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : The compound is rapidly absorbed following oral administration.

- Distribution : It is highly lipophilic, with a volume of distribution ranging from 1.5 to 2 L/kg.

- Metabolism : It undergoes extensive first-pass metabolism, leading to a bioavailability of approximately 25%.

- Elimination Half-Life : The elimination half-life is reported to be between 6 to 8 hours .

This compound acts primarily as an antagonist at β-adrenergic receptors, contributing to vasodilation and reduced cardiac output. Its mechanism involves:

- Inhibition of Calcium Influx : By blocking β-receptors, it reduces intracellular calcium levels, leading to vascular smooth muscle relaxation.

- Metabolomic Effects : Studies have shown that treatment with Carvedilol enantiomers results in significant alterations in metabolite levels within vascular smooth muscle cells (A7r5). For instance, S-Carvedilol increases the secretion of succinic acid, which may inhibit succinate dehydrogenase activity, further promoting vasodilation .

Comparative Activity

In studies comparing the biological activity of this compound with its parent compound and other metabolites:

- β-Adrenoceptor Activity : O-Desmethyl Carvedilol has been shown to have weaker β-adrenoceptor activity compared to both S-Carvedilol and 4-hydroxyphenyl carvedilol. This reduced potency suggests that while it contributes to the overall pharmacological effects of Carvedilol, it does so at a diminished capacity .

- Vasodilatory Effects : Although it possesses some vasodilatory properties, these are significantly less pronounced than those observed with the parent drug.

Case Studies

- Patient Response to Treatment : In clinical trials involving patients with heart failure, those treated with Carvedilol showed improvements in ejection fraction and symptomatic status. Although specific data on this compound was not isolated in these studies, its presence as a metabolite likely contributed to these outcomes through its pharmacological actions .

- Metabolite Profiling : A study utilizing LC-MS/MS methods demonstrated that plasma concentrations of O-Desmethyl Carvedilol can be detected following administration of racemic carvedilol. The method showed linearity in the detection range for both carvedilol and its metabolites, indicating reliable pharmacokinetic profiling .

Data Tables

| Parameter | Value |

|---|---|

| Bioavailability | ~25% |

| Volume of Distribution | 1.5 - 2 L/kg |

| Elimination Half-Life | 6 - 8 hours |

| β-Adrenoceptor Activity | ~2.5 times less than carvedilol |

属性

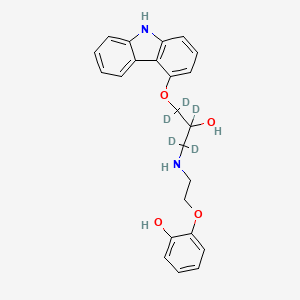

IUPAC Name |

2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-SUTULTBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。